N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide
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Overview
Description
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a methoxy group, a phenyl ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring The methoxy group is introduced via a nucleophilic substitution reaction, followed by the coupling of the pyridazine ring with a phenyl ring through a palladium-catalyzed cross-coupling reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyridazine ring can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
- N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide
Uniqueness
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for targeted research and applications.
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-4-3-5-16(12-13)25(22,23)21-15-8-6-14(7-9-15)17-10-11-18(24-2)20-19-17/h3-12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBOKIDUFQHFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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